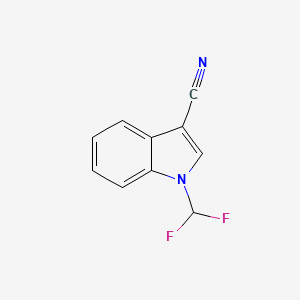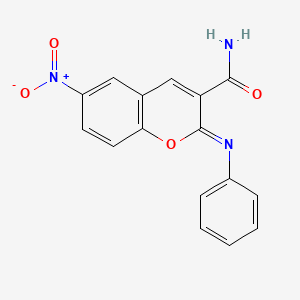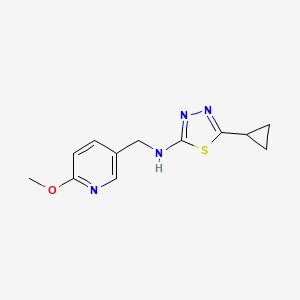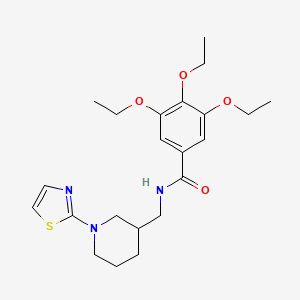![molecular formula C16H17NO5 B2916944 Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477890-13-4](/img/structure/B2916944.png)
Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate” is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.2100 . The IUPAC Standard InChI is InChI=1S/C11H12O5/c1-7(12)16-10-6-8(14-2)4-5-9(10)11(13)15-3/h4-6H,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented in 2D or 3D models . These models can be viewed using specific software and provide a visual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.2100 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación
Kinetic Acetalization in Organic Synthesis
A study by Oikawa, Nishi, and Yonemitsu (1984) explored the kinetic acetalization for 1,2- and 1,3-diol protection through the reaction of p-methoxyphenylmethyl methyl ether with DDQ. This process allows for the smooth oxidative acetalization of acid-labile compounds, providing a stereoselective synthesis pathway for p-methoxybenzylidene acetals Y. Oikawa, T. Nishi, O. Yonemitsu, 1984.
Efficient Large-Scale Synthesis
Morgentin et al. (2009) described an efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including the compound . Their approach provides a high-yielding route suitable for large-scale synthesis, contributing to the accessibility of these heterocyclic cores for further research and application R. Morgentin, F. Jung, M. Lamorlette, M. Maudet, Morgan Ménard, P. Plé, G. Pasquet, Fabrice Renaud, 2009.
Chemoenzymatic Approach to Enantiomers
Akeboshi, Ohtsuka, Ishihara, and Sugai (2001) developed a chemoenzymatic route towards enantiomerically pure 2-methylpropane-1,3-diol mono(p-methoxybenzyl ether). They utilized lipase-catalyzed hydrolysis and acylation for kinetic resolution, highlighting the compound's role in synthesizing enantiomerically pure starting materials for natural product synthesis T. Akeboshi, Y. Ohtsuka, T. Ishihara, T. Sugai, 2001.
Novel Syntheses and Crystal Structures
Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized its crystal structure, spectroscopic properties, and theoretical calculations. This research contributes to understanding the molecular structure and reactivity of such compounds, providing a foundation for further applications in material science and pharmaceuticals F. E. Kalai, K. Karrouchi, Cemile Baydere, Said Daoui, M. Allali, N. Dege, N. Benchat, S. Brandán, 2021.
Antimicrobial Activity Studies
Amr, Mohamed, Al-Omar, and Ghabbour (2016) explored the synthesis and antimicrobial activity of certain compounds, including the evaluation of their efficacy against various bacteria. This line of research indicates potential applications of methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate derivatives in developing new antimicrobial agents A. Amr, S. F. Mohamed, M. Al-Omar, H. Ghabbour, 2016.
Propiedades
IUPAC Name |
methyl 2-[4-hydroxy-1-[(2-methoxyphenyl)methyl]-2-oxopyridin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-14-6-4-3-5-11(14)10-17-8-7-13(18)12(16(17)20)9-15(19)22-2/h3-8,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXNQLBKPPGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)
![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)


![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)


![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)



![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)